molecular formula C15H13Cl B8522976 1-Chloro-4-cinnamylbenzene

1-Chloro-4-cinnamylbenzene

Cat. No.: B8522976
M. Wt: 228.71 g/mol
InChI Key: FUXKMXILIPDZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-cinnamylbenzene (C₁₅H₁₃Cl) is a chlorinated aromatic compound featuring a cinnamyl (styryl) group at the para position of a benzene ring substituted with chlorine. This structure confers unique reactivity and physical properties, making it valuable in organic synthesis and materials science. For instance, it has been synthesized via palladium-catalyzed cross-coupling reactions under mild conditions (room temperature, 20 h) using PdCl₂(Dt-BPF) as a catalyst, followed by purification via silica gel chromatography . Its applications span pharmaceutical intermediates, agrochemicals, and functional materials due to the conjugated cinnamyl moiety, which enhances electronic delocalization and photostability.

Properties

Molecular Formula

C15H13Cl

Molecular Weight

228.71 g/mol

IUPAC Name

1-chloro-4-(3-phenylprop-2-enyl)benzene

InChI

InChI=1S/C15H13Cl/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12H,8H2

InChI Key

FUXKMXILIPDZQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Reactivity and Functional Group Comparisons

  • Electrophilic Substitution : The cinnamyl group in 1-Chloro-4-cinnamylbenzene enhances electron density at the aromatic ring via conjugation, favoring electrophilic substitution at the meta position relative to chlorine. In contrast, 1-Chloro-4-nitrobenzene’s nitro group deactivates the ring, directing reactions to the ortho/para positions but with reduced reactivity .
  • Catalytic Cross-Coupling : this compound participates in Suzuki-Miyaura reactions due to the stability of the cinnamyl-Pd intermediate . Conversely, 4-Chlorobenzyl chloride undergoes nucleophilic substitution (e.g., SN2 with amines) owing to its labile benzylic chloride .
  • Thermal Stability : The cinnamyl group increases thermal stability compared to 1-Benzyl-4-Chlorobenzene, which lacks conjugation. This property is critical in high-temperature polymer applications .

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